2-Phenylpyrido[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpyrido[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings. It has gained significant attention in scientific research due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrido[2,3-D]pyrimidin-4-amine can be achieved through various methods. One common approach involves the cyclocondensation of 2-aminopyridine with formamidine acetate under reflux conditions . Another method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization with formic acid . These methods typically yield the desired compound in moderate to high yields.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrido[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridopyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenylpyrido[2,3-D]pyrimidin-4-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of biotin carboxylase, an enzyme involved in fatty acid synthesis in bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, the compound’s ability to form hydrogen bonds with active site residues and engage in van der Waals interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
2-Phenylpyrido[2,3-D]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrido[2,3-D]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
Pyrimido[4,5-D]pyrimidines: These compounds have an additional fused ring, which can enhance their stability and binding affinity to certain targets.
Piritrexim: A synthetic antifolate with a pyridopyrimidine core, known for its antiparasitic and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H10N4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10N4/c14-11-10-7-4-8-15-13(10)17-12(16-11)9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17) |
InChI Key |
DKHSAMAEYCZXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C=CC=NC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.